Indol-6-OL, 3-(2-(dimethylamino)ethyl)-

Catalog No.
S3350123
CAS No.
1476-33-1
M.F
C12H16N2O
M. Wt
204.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indol-6-OL, 3-(2-(dimethylamino)ethyl)-

CAS Number

1476-33-1

Product Name

Indol-6-OL, 3-(2-(dimethylamino)ethyl)-

IUPAC Name

3-[2-(dimethylamino)ethyl]-1H-indol-6-ol

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C12H16N2O/c1-14(2)6-5-9-8-13-12-7-10(15)3-4-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3

InChI Key

WUQMRWPLIMXBDX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNC2=C1C=CC(=C2)O

Indol-6-OL, 3-(2-(dimethylamino)ethyl)- is a chemical compound with the molecular formula C12H16N2OC_{12}H_{16}N_{2}O and a molecular weight of approximately 204.27 g/mol. This compound features an indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, and is substituted at the 6-position with a hydroxyl group and at the 3-position with a dimethylaminoethyl side chain. The compound is recognized for its potential in medicinal chemistry, primarily due to its structural similarities to various biologically active compounds.

Typical of indole derivatives. Common reactions include:

  • Hydroxylation: The presence of the hydroxyl group allows for further substitution reactions.
  • Alkylation: The dimethylamino group can participate in nucleophilic substitution reactions.
  • Oxidation: The indole moiety can be oxidized to form various derivatives, potentially altering its biological activity.

These reactions can lead to the formation of new compounds that may exhibit enhanced or altered pharmacological properties.

Indol-6-OL, 3-(2-(dimethylamino)ethyl)- has been studied for its biological activities, particularly in relation to serotonin receptors. It has been identified as an agonist for specific serotonin receptor subtypes, which are implicated in mood regulation and other neurological functions. The compound's structural features contribute to its interaction with these receptors, making it a candidate for further research in psychiatric and neurological disorders.

Several synthetic routes have been developed for the preparation of Indol-6-OL, 3-(2-(dimethylamino)ethyl)-. Common methods include:

  • Condensation Reactions: This involves the reaction of appropriate indole derivatives with dimethylaminoethyl halides.
  • Reduction Reactions: Starting from precursors like indole-6-carboxaldehyde, reduction processes can yield the desired hydroxylated product.
  • Catalyst-free Methods: Recent advancements have introduced catalyst-free synthesis approaches that simplify the process while maintaining yield efficiency .

These methods highlight the versatility and accessibility of synthesizing this compound in laboratory settings.

Indol-6-OL, 3-(2-(dimethylamino)ethyl)- is primarily explored for its potential applications in:

  • Pharmaceutical Development: As a serotonin receptor agonist, it may play a role in developing treatments for depression and anxiety disorders.
  • Research Tools: It serves as a valuable tool in neuroscience research to study serotonin pathways.
  • Chemical Probes: The compound can be utilized as a probe in biological assays to better understand receptor-ligand interactions.

Studies on Indol-6-OL, 3-(2-(dimethylamino)ethyl)- have focused on its interactions with various serotonin receptors. Research indicates that it selectively binds to certain receptor subtypes, potentially influencing neurotransmitter release and neuronal excitability. These interactions are crucial for understanding how this compound may modulate physiological responses and contribute to therapeutic effects.

Indol-6-OL, 3-(2-(dimethylamino)ethyl)- shares structural characteristics with several other compounds, allowing for comparative analysis:

Compound NameMolecular FormulaKey Features
PsilocinC12H16N2OC_{12}H_{16}N_{2}OSimilar indole structure; known psychoactive effects
Indol-5-OL, 3-(2-(dimethylamino)ethyl)-C14H18N2OC_{14}H_{18}N_{2}OHydroxylated at different position; potential receptor activity
BufoteninC12H16N2OC_{12}H_{16}N_{2}OContains similar indole structure; known for hallucinogenic properties

Uniqueness

Indol-6-OL, 3-(2-(dimethylamino)ethyl)- is unique due to its specific substitution pattern on the indole ring and its selective activity towards serotonin receptors. This specificity may lead to distinct pharmacological profiles compared to its analogs.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

204.126263138 g/mol

Monoisotopic Mass

204.126263138 g/mol

Heavy Atom Count

15

Other CAS

1476-33-1

Wikipedia

Indol-6-ol, 3-(2-(dimethylamino)ethyl)-

Dates

Modify: 2023-07-26

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